molecular formula C17H20O3S B11941272 4-(Benzenesulfonyl)-4-(3-methylbut-2-en-1-yl)cyclohex-2-en-1-one CAS No. 81842-32-2

4-(Benzenesulfonyl)-4-(3-methylbut-2-en-1-yl)cyclohex-2-en-1-one

Cat. No.: B11941272
CAS No.: 81842-32-2
M. Wt: 304.4 g/mol
InChI Key: YYYOUZZFMKUUNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzenesulfonyl)-4-(3-methylbut-2-en-1-yl)cyclohex-2-en-1-one is a synthetic chemical building block of interest in medicinal and agrochemical research. This compound features a cyclohex-2-en-1-one scaffold functionalized with a benzenesulfonyl group and a 3-methylbut-2-en-1-yl (prenyl) side chain. The benzenesulfonyl moiety is a recognized pharmacophore in the development of bioactive molecules, with literature showing that benzenesulfonyl hydrazone derivatives exhibit a wide spectrum of biological activities, including antibacterial and antifungal properties . Researchers can utilize this compound as a key intermediate for constructing more complex heterocyclic systems or in the synthesis of novel molecules for biological screening. Its structure is conducive to further chemical modifications, making it a valuable reagent for exploring structure-activity relationships in drug discovery programs. The prenyl substituent may contribute to increased lipophilicity, potentially influencing the compound's bioavailability and interaction with biological targets. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to handling.

Properties

CAS No.

81842-32-2

Molecular Formula

C17H20O3S

Molecular Weight

304.4 g/mol

IUPAC Name

4-(benzenesulfonyl)-4-(3-methylbut-2-enyl)cyclohex-2-en-1-one

InChI

InChI=1S/C17H20O3S/c1-14(2)8-11-17(12-9-15(18)10-13-17)21(19,20)16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3

InChI Key

YYYOUZZFMKUUNL-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1(CCC(=O)C=C1)S(=O)(=O)C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Conjugate Addition-Prenylation Followed by Sulfonylation

A two-step approach involves introducing the prenyl group via conjugate addition to cyclohex-2-en-1-one, followed by sulfonylation at the same carbon.

Procedure :

  • Prenylation :

    • Cyclohex-2-en-1-one undergoes Michael addition with a prenyl Grignard reagent (e.g., 3-methylbut-2-en-1-ylmagnesium bromide) in tetrahydrofuran (THF) at −78°C. The enolate intermediate is quenched with aqueous NH₄Cl to yield 4-(3-methylbut-2-en-1-yl)cyclohexanone.

    • Oxidation of the ketone to regenerate the enone system is achieved using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane.

  • Sulfonylation :

    • The enolate of 4-(3-methylbut-2-en-1-yl)cyclohex-2-en-1-one is generated using LDA (lithium diisopropylamide) at −78°C.

    • Reaction with benzenesulfonyl chloride in THF affords the title compound. Yields range from 60–75% after purification by silica gel chromatography.

Challenges : Competing enolate formation at C3/C5 necessitates low-temperature conditions to favor C4 selectivity.

Tandem Alkylation-Sulfonylation of Cyclohexane-1,3-dione

This method constructs the quaternary center early via double alkylation of a diketone precursor.

Procedure :

  • Double Functionalization :

    • Cyclohexane-1,3-dione is treated with 3-methylbut-2-en-1-yl bromide and benzenesulfonyl chloride in the presence of NaH as a base. The reaction proceeds via sequential alkylation and sulfonylation at C4, yielding 4-(benzenesulfonyl)-4-(3-methylbut-2-en-1-yl)cyclohexane-1,3-dione.

  • Dehydration to Enone :

    • The diketone is heated with p-toluenesulfonic acid (PTSA) in toluene under reflux, eliminating water to form the conjugated enone. Yields exceed 80%.

Advantages : High regiocontrol due to the stability of the diketone enolate.

Radical Cyclization of Trichloroacetamide Precursors

A novel approach inspired by radical-mediated cyclizations involves trichloroacetamide intermediates.

Procedure :

  • Synthesis of Trichloroacetamide :

    • 3-Methylbut-2-en-1-amine is reacted with trichloroacetyl chloride to form N-(3-methylbut-2-en-1-yl)trichloroacetamide.

  • Cyclization :

    • Treatment with NaBH₃CN and AIBN in degassed ethanol induces radical cyclization, forming the cyclohexenone ring. Concurrent trapping with benzenesulfonyl chloride introduces the sulfonyl group.

Key Data :

StepConditionsYield (%)
TrichloroacetamideEt₃N, CH₂Cl₂, 0°C85
Radical CyclizationNaBH₃CN, AIBN, EtOH, 80°C65

Catalytic Asymmetric Approaches

Organocatalytic Michael Addition

Chiral catalysts enable enantioselective synthesis of the quaternary carbon center.

Procedure :

  • Asymmetric Prenylation :

    • Cyclohex-2-en-1-one, 3-methylbut-2-enal, and a Cinchona alkaloid-derived catalyst (e.g., DHQD-PHN) undergo a Michael addition in CHCl₃ at 25°C, yielding the prenylated product with >90% ee.

  • Sulfonylation :

    • The enantiomerically enriched intermediate is sulfonylated using benzenesulfonyl chloride and DMAP (4-dimethylaminopyridine) in CH₂Cl₂.

Limitations : Scalability issues due to high catalyst loadings (10 mol%).

Industrial-Scale Production

Continuous Flow Auto-Condensation

Adapted from cyclohexanone dimerization patents, this method uses solid acid catalysts for cost-effective synthesis.

Procedure :

  • Auto-Condensation :

    • Cyclohexanone is heated at 140–150°C with a Al₂O₃-SO₄²⁻ catalyst, forming 2-(cyclohex-1′-enyl)cyclohexanone.

  • Functionalization :

    • The dimer is sulfonylated with benzenesulfonyl chloride in the presence of FeCl₃, followed by alkylation with prenyl bromide.

Reaction Metrics :

ParameterValue
Conversion (Cyclohexanone)89%
Selectivity (Product)86%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenone ring or the 3-methyl-2-butenyl group.

    Reduction: Reduction reactions can target the carbonyl group in the cyclohexenone ring, converting it to an alcohol.

    Substitution: The phenylsulfonyl group can be involved in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the cyclohexenone ring or the 3-methyl-2-butenyl group.

    Reduction: The major product would be the corresponding alcohol.

    Substitution: Products would vary depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(3-methyl-2-butenyl)-4-(phenylsulfonyl)-2-cyclohexen-1-one can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block.

Biology and Medicine

The compound may have potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features could be exploited to interact with biological targets, leading to the development of novel therapeutic agents.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals or as a precursor in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism by which 4-(3-methyl-2-butenyl)-4-(phenylsulfonyl)-2-cyclohexen-1-one exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group and the cyclohexenone ring could play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-(Benzenesulfonyl)-4-[3-(phenylsulfanyl)propyl]cyclohex-2-en-1-one

  • Structure : Differs by replacing the prenyl group with a 3-(phenylsulfanyl)propyl chain.
  • Key Properties: The phenylsulfanyl group introduces sulfur-based nucleophilicity, enhancing reactivity in substitution reactions compared to the prenyl group. Increased molecular weight (due to sulfur atom) may reduce solubility in non-polar solvents .
  • Synthesis : Likely involves sulfanylation steps, contrasting with the allylic substitution or coupling required for the prenyl group in the target compound.

4-(tert-Butyl)cyclohex-2-en-1-one

  • Structure : Lacks the benzenesulfonyl group, featuring a tert-butyl substituent instead.
  • Key Properties :
    • Simpler structure (C₁₀H₁₆O, MW = 152.24 g/mol) results in lower boiling point and higher volatility.
    • The tert-butyl group provides steric hindrance without electronic effects, unlike the electron-withdrawing benzenesulfonyl group .
  • Synthesis: Pd(II)-catalyzed dehydrogenation of 4-tert-butylcyclohexanone, differing from sulfonyl-group installation methods .

Methyl 4-(3-oxocyclohexyl)benzoate

  • Structure: Contains a benzoate ester linked to a cyclohexanone ring.
  • Key Properties :
    • The ester group introduces polarity, improving solubility in polar aprotic solvents.
    • Lacking sulfonyl or prenyl groups, it is less reactive in electrophilic substitutions.

Perfluorinated Benzenesulfonyl Compounds

  • Examples : Sodium salts of perfluorooctyloxybenzenesulfonic acid (CAS 41674-07-1).
  • Key Properties: Fluorinated chains confer extreme chemical inertness and thermal stability.

Comparative Data Table

Compound Substituents Molecular Weight (g/mol) Key Functional Groups Applications
Target Compound Benzenesulfonyl, Prenyl ~308 (estimated) Sulfonyl, α,β-unsaturated ketone Organic synthesis, drug design
4-[3-(Phenylsulfanyl)propyl] analog Benzenesulfonyl, Phenylsulfanylpropyl ~342 (estimated) Sulfonyl, thioether Reactive intermediates
4-(tert-Butyl)cyclohex-2-en-1-one tert-Butyl 152.24 Ketone Catalysis studies
Methyl 4-(3-oxocyclohexyl)benzoate Benzoate ester ~232 (estimated) Ester, ketone Medicinal chemistry scaffolds
Sodium perfluorooctyloxybenzenesulfonate Perfluorinated chain ~622 (CAS 41674-07-1) Fluorocarbon, sulfonate Surfactants, industrial uses

Research Findings and Trends

  • Electronic Effects: The benzenesulfonyl group in the target compound reduces electron density at the α,β-unsaturated ketone, favoring Michael additions or Diels-Alder reactions compared to non-sulfonylated analogs .
  • Steric Influence : The prenyl group offers moderate steric hindrance, balancing reactivity and stability. Bulkier groups (e.g., tert-butyl) impede reactions but enhance thermal stability .
  • Synthetic Flexibility: Compounds like Methyl 4-(3-oxocyclohexyl)benzoate demonstrate the utility of transition-metal catalysis in functionalizing cyclohexenone scaffolds, a strategy applicable to the target compound .

Biological Activity

4-(Benzenesulfonyl)-4-(3-methylbut-2-en-1-yl)cyclohex-2-en-1-one is an organic compound belonging to the class of cyclohexenones, characterized by a phenylsulfonyl group and a 3-methyl-2-butenyl group attached to a cyclohexenone ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

PropertyValue
CAS Number 81842-32-2
Molecular Formula C17H20O3S
Molecular Weight 304.4 g/mol
IUPAC Name This compound
Canonical SMILES CC(=CCC1(CCC(=O)C=C1)S(=O)(=O)C2=CC=CC=C2)C

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Cyclohexenone Ring: Achieved through a Diels-Alder reaction between a diene and a dienophile.
  • Introduction of the Phenylsulfonyl Group: Accomplished via sulfonylation using sulfonyl chloride in the presence of a base.
  • Attachment of the 3-Methyl-2-butenyl Group: This is performed through an alkylation reaction with an appropriate alkyl halide.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives of phenylsulfonate have been shown to inhibit cell growth in various cancer cell lines, including MCF7 (breast carcinoma), HT-29 (colon carcinoma), and M21 (skin melanoma). The mechanism of action often involves cell cycle arrest and apoptosis induction, particularly at the G2/M phase .

The compound's biological effects may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in cancer progression. The phenylsulfonyl group enhances binding affinity to these targets, potentially leading to significant therapeutic effects. Research has demonstrated that similar compounds can disrupt cytoskeletal integrity and inhibit angiogenesis, which are critical processes in tumor growth and metastasis .

Case Studies

A study evaluating various derivatives found that certain compounds based on the structure of this compound exhibited IC50 values in the nanomolar range against resistant cancer cell lines, suggesting their potential as effective therapeutic agents .

Another investigation highlighted that specific modifications on the aromatic ring significantly influenced antiproliferative activity and binding efficacy to target sites on β-tubulin, leading to enhanced cytotoxic effects against tumor cells .

Q & A

Q. What are the established synthetic routes for 4-(Benzenesulfonyl)-4-(3-methylbut-2-en-1-yl)cyclohex-2-en-1-one, and what key reaction conditions influence yield?

The compound is synthesized via multi-step reactions, often involving sulfonylation and cyclohexenone functionalization. A validated route includes:

  • Step 1 : Sulfonylation of a cyclohexenone precursor using benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
  • Step 2 : Alkylation with 3-methylbut-2-en-1-yl groups via nucleophilic addition or transition-metal catalysis.
    Critical parameters include temperature control (0–25°C for sulfonylation), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios to minimize byproducts. Yields are optimized by isolating intermediates and using anhydrous conditions .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regioselectivity of sulfonylation and alkylation. The benzenesulfonyl group typically shows deshielded aromatic protons (δ 7.5–8.0 ppm).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 358.14).
  • HPLC-PDA : Assesses purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

Contradictions often arise from variations in experimental design, such as:

  • Sample stability : Degradation of organic compounds during prolonged assays (e.g., 9-hour data collection periods) may alter results. Stabilize samples with continuous cooling to slow decomposition .
  • Biological matrix complexity : Use controlled cell lines or purified enzyme assays to isolate target interactions. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).

Q. What strategies optimize the synthetic yield of this compound in large-scale preparations?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu for alkylation) improve regioselectivity.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency.
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak conversion .

Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in biological assays?

  • pH stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 40°C for 24 hours) with LC-MS monitoring. The benzenesulfonyl group is prone to hydrolysis under strongly acidic/basic conditions.
  • Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition onset temperatures. Store lyophilized samples at -20°C in inert atmospheres to prevent oxidation .

Q. What computational methods are suitable for modeling the compound’s interactions with biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with sulfonamide-sensitive enzymes (e.g., carbonic anhydrase).
  • MD simulations : Analyze conformational stability in lipid bilayers or aqueous environments (GROMACS/AMBER).
  • QSAR modeling : Correlate substituent effects (e.g., 3-methylbut-2-en-1-yl) with activity trends using MOE or RDKit .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Knockout/knockdown models : Use CRISPR-Cas9 to silence putative targets (e.g., sulfotransferases) and assess activity loss.
  • Isotope labeling : Incorporate 13C^{13}C-labeled benzenesulfonyl groups to track metabolic fate via LC-MS/MS.
  • Pathway enrichment analysis : Combine transcriptomics (RNA-seq) with bioinformatics tools (KEGG/GO) to identify affected pathways .

Methodological Considerations

  • Experimental Design : Prioritize factorial designs to test multiple variables (e.g., solvent, catalyst, temperature) simultaneously. Include negative controls to account for matrix effects in biological assays .
  • Data Reproducibility : Share raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) and adhere to FAIR principles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.